

A Technical Guide to N-Desmethyl Tamoxifen-d5: Suppliers, Purity, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	N-Desmethyl Tamoxifen-d5	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **N-Desmethyl Tamoxifen-d5**, a deuterated metabolite of Tamoxifen. This document serves as a critical resource for researchers engaged in pharmacological studies, particularly those involving drug metabolism, pharmacokinetics, and estrogen receptor modulation.

N-Desmethyl Tamoxifen-d5: An Overview

N-Desmethyl Tamoxifen-d5 is a stable isotope-labeled form of N-Desmethyl Tamoxifen, a primary active metabolite of Tamoxifen. Tamoxifen is a selective estrogen receptor modulator (SERM) widely used in the treatment and prevention of estrogen receptor-positive breast cancer. The deuterated analog serves as an invaluable internal standard for quantitative bioanalytical assays, such as high-performance liquid chromatography-mass spectrometry (HPLC-MS), enabling precise and accurate measurement of N-Desmethyl Tamoxifen levels in biological matrices.

Suppliers and Purity Information

A critical aspect of utilizing **N-Desmethyl Tamoxifen-d5** in research is sourcing high-purity standards. The following table summarizes information from various suppliers. It is important to note that a Certificate of Analysis (CoA) should always be requested from the supplier for lot-specific purity data.[1][2]



Supplier	Product Name	CAS Number	Purity	Notes
Simson Pharma	N-Desmethyl Tamoxifen D5	164365-16-6	CoA available upon request	Accompanied by Certificate of Analysis.
LGC Standards	N-Desmethyl Tamoxifen-d5	164365-16-6	>95% (HPLC)[3]	Metabolite; Stable Isotope Labelled.
MedchemExpres s	N-Desmethyl Tamoxifen-d5	164365-16-6	CoA available upon request[2]	Deuterium labeled N- Desmethyl Tamoxifen.
Santa Cruz Biotechnology	N-Desmethyl Tamoxifen-ethyl- d5	164365-16-6	CoA available upon request[4] [5]	
Selleck Chemicals	N- Desmethyltamoxi fen hydrochloride	15917-65-4	99.88% purity (HPLC)	Non-deuterated form, for reference.[6]

Experimental Protocols

Accurate quantification of N-Desmethyl Tamoxifen is crucial for pharmacokinetic and metabolic studies. Below are detailed methodologies for its analysis using HPLC and LC-MS/MS.

High-Performance Liquid Chromatography (HPLC) Method

A sensitive HPLC method with UV or fluorescence detection can be employed for the simultaneous determination of Tamoxifen and its metabolites, including N-Desmethyl Tamoxifen.[7][8][9][10][11]

- Sample Preparation (Liquid-Liquid Extraction):
 - To a plasma sample, add an internal standard (e.g., a structurally similar compound not present in the sample).



- Perform a two-step liquid-liquid extraction using an appropriate organic solvent (e.g., a mixture of hexane and isoamyl alcohol).
- Evaporate the organic layer to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for injection.
- Chromatographic Conditions:
 - Column: Reversed-phase C18 column (e.g., Hypersil Gold® C18, 150mm × 4.6mm, 5μm).
 [7][9]
 - Mobile Phase: Isocratic elution with a mixture of a buffer (e.g., 5mM triethylammonium phosphate, pH 3.3) and acetonitrile (e.g., 57:43, v/v).[7][9]
 - Flow Rate: 1.0 mL/min.[8]
 - Detection: UV detection at an appropriate wavelength or fluorescence detection. For enhanced sensitivity with fluorescence, post-column photochemical reaction can be used to convert the analytes to highly fluorescent phenanthrene derivatives.[10]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers high selectivity and sensitivity for the quantification of N-Desmethyl Tamoxifen, particularly in complex biological matrices.[8][12][13][14][15][16]

- Sample Preparation (Protein Precipitation):
 - To 100 μL of plasma, add 100 μL of water:formic acid (100:1, v/v) and vortex.
 - Add 100 μL of methanol and agitate.[12]
 - \circ Add 400 μ L of the internal standard solution (**N-Desmethyl Tamoxifen-d5** in a suitable solvent) and vortex.[12]
 - Centrifuge to precipitate proteins.[12]



- Dilute the supernatant with water:formic acid (100:0.2, v:v) containing ammonium formate before injection.[12]
- Chromatographic Conditions (UPLC):
 - Column: C18 analytical column (e.g., Acquity® C18, 150 × 2.1 mm, 1.7 μm).[13]
 - Mobile Phase: A gradient elution using water with 0.1% formic acid and acetonitrile.[12]
 [13]
 - Flow Rate: Dependent on the UPLC system and column dimensions.
 - Injection Volume: 7 μL.[12]
- Mass Spectrometry Conditions:
 - Ionization Mode: Positive ion electrospray ionization (ESI+).[12]
 - Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for N-Desmethyl Tamoxifen and N-Desmethyl Tamoxifen-d5. For example, a potential transition for N-Desmethyltamoxifen is 358 -> 58.[12] The transition for the d5-labeled internal standard would be adjusted accordingly (e.g., 363 -> product ion).

Signaling Pathways and Mechanism of Action

N-Desmethyl Tamoxifen, as a metabolite of Tamoxifen, exerts its primary effect by acting as a selective estrogen receptor modulator (SERM).[17] It competitively binds to estrogen receptors (ERα and ERβ), leading to the modulation of gene expression.

Metabolic Pathway of Tamoxifen

Tamoxifen is a prodrug that undergoes extensive metabolism, primarily by cytochrome P450 enzymes, to form more active metabolites. The initial step in one of the major metabolic pathways is the N-demethylation of Tamoxifen to N-Desmethyl Tamoxifen, a reaction catalyzed mainly by CYP3A4/5.[18]





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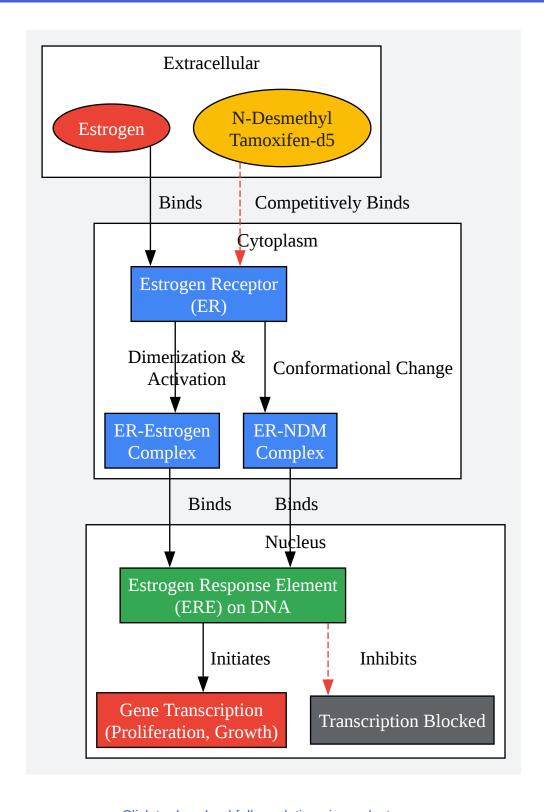
Caption: Metabolic conversion of Tamoxifen to N-Desmethyl Tamoxifen.

Estrogen Receptor Signaling Pathway and Inhibition by N-Desmethyl Tamoxifen

In the absence of an antagonist, estrogen (e.g., Estradiol) binds to the estrogen receptor, leading to its dimerization and translocation to the nucleus. The activated receptor complex then binds to Estrogen Response Elements (EREs) on the DNA, initiating the transcription of target genes that promote cell proliferation and growth.[19][20][21][22][23]

N-Desmethyl Tamoxifen competes with estrogen for binding to the estrogen receptor. This binding event leads to a conformational change in the receptor that prevents the recruitment of co-activators and promotes the binding of co-repressors. Consequently, the transcription of estrogen-responsive genes is inhibited, leading to a blockade of the proliferative signal in estrogen-dependent cancer cells.[24]





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Caption: Simplified Estrogen Receptor signaling and its inhibition.

Conclusion



N-Desmethyl Tamoxifen-d5 is an essential tool for researchers in the field of oncology and endocrinology. Its use as an internal standard ensures the reliability of quantitative data in studies investigating the pharmacokinetics and metabolism of Tamoxifen. A thorough understanding of its properties, analytical methodologies, and mechanism of action is paramount for its effective application in advancing our knowledge of endocrine therapies. This guide provides a foundational resource to support these research endeavors.

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- To cite this document: BenchChem. [A Technical Guide to N-Desmethyl Tamoxifen-d5: Suppliers, Purity, and Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b563612#n-desmethyl-tamoxifen-d5-supplier-and-purity-information]

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